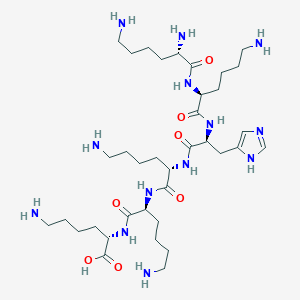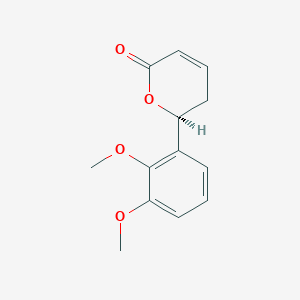![molecular formula C14H19ClN2O B14182657 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one CAS No. 915373-80-7](/img/structure/B14182657.png)
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 2-chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
化学反応の分析
Types of Reactions
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane, chloroform), room temperature to reflux conditions.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (e.g., dichloromethane), room temperature.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride, organic solvents (e.g., ethanol, tetrahydrofuran), low to room temperature.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding N-oxides.
Reduction Reactions: Corresponding alcohols.
科学的研究の応用
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
作用機序
The mechanism of action of 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the signaling pathways involved in neurological and psychiatric disorders .
類似化合物との比較
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)piperazine: A precursor in the synthesis of the target compound, known for its biological activities.
2-Chloro-1-[4-(4-bromophenyl)piperazin-1-yl]ethan-1-one: A structurally similar compound with different substituents, exhibiting distinct biological properties.
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one:
特性
CAS番号 |
915373-80-7 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC名 |
2-chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN2O/c1-11-7-12(2)9-13(8-11)16-3-5-17(6-4-16)14(18)10-15/h7-9H,3-6,10H2,1-2H3 |
InChIキー |
PQFRNXSBJFNQHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


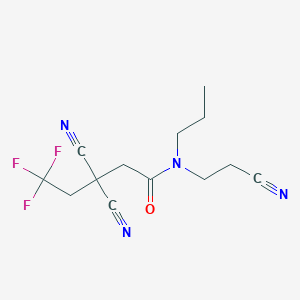
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
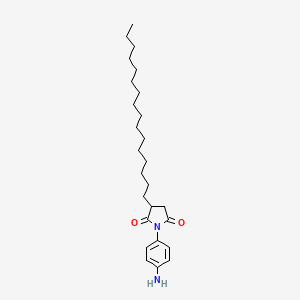
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
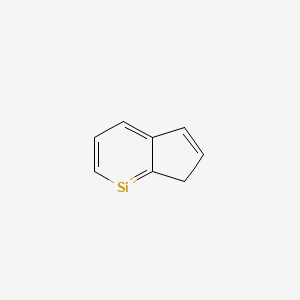
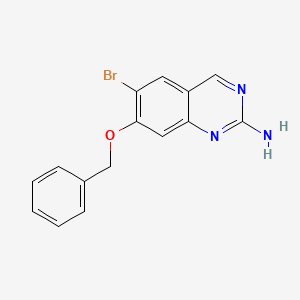
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
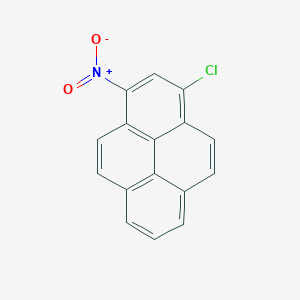
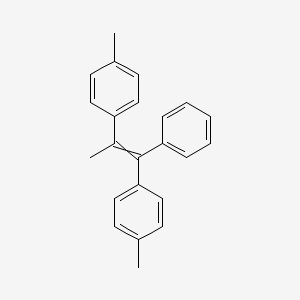
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
